molecular formula C22H38N2 B8114608 N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine

N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine

Cat. No.: B8114608
M. Wt: 330.5 g/mol
InChI Key: JFIBVDBTCDTBRH-UHFFFAOYSA-N
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Description

It is a potent inhibitor of the trypomastigote form of the parasite, with an IC50 for cell killing of 50±8 nM . This compound has shown promise in the treatment of tuberculosis and other parasitic infections.

Preparation Methods

The synthesis of SQ-109 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, reduction, and cyclization . Industrial production methods for SQ-109 are not widely documented, but they likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

SQ-109 undergoes various chemical reactions, including:

Scientific Research Applications

SQ-109 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of antitubercular agents.

    Biology: Investigated for its effects on various biological systems, including its ability to inhibit the growth of Mycobacterium tuberculosis and other parasites.

    Medicine: Explored as a potential treatment for tuberculosis and other infectious diseases.

Mechanism of Action

SQ-109 exerts its effects by targeting the MmpL3 protein in Mycobacterium tuberculosis. This protein is involved in the transport of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting MmpL3, SQ-109 disrupts the synthesis of the cell wall, leading to the death of the bacteria . The molecular targets and pathways involved in this mechanism are still being studied, but it is clear that SQ-109 has a unique mode of action compared to other antitubercular agents.

Comparison with Similar Compounds

SQ-109 is unique in its mechanism of action and its potency against Mycobacterium tuberculosis. Similar compounds include:

Properties

IUPAC Name

N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBVDBTCDTBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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